7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with the molecular formula C26H27ClO5 and a molecular weight of 454.955 g/mol . This compound is characterized by its unique structure, which includes a chlorinated benzodioxole moiety and a hexyl-substituted dihydrocyclopenta[c]chromenone core.
Preparation Methods
The synthesis of 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with a chlorinated methylene compound under basic conditions.
Attachment of the Hexyl Group: The hexyl group can be introduced through alkylation reactions using hexyl halides and suitable bases.
Cyclization and Chromenone Formation: The final step involves cyclization to form the dihydrocyclopenta[c]chromenone core, which can be facilitated by acidic or basic catalysts.
Chemical Reactions Analysis
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The chlorinated benzodioxole moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Limited industrial applications due to its specialized nature, but it may be used in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not well-documented. its structure suggests potential interactions with various molecular targets, including enzymes and receptors. The benzodioxole moiety may interact with cytochrome P450 enzymes, affecting drug metabolism and bioavailability .
Comparison with Similar Compounds
Similar compounds include:
1,3-Benzodioxole: A simpler structure with similar benzodioxole moiety but lacking the hexyl and chromenone components.
Safrole: Contains a methylenedioxyphenyl group similar to the benzodioxole moiety but with different substituents.
Piperonal: Another compound with a methylenedioxyphenyl group, used in fragrance and flavor industries.
Properties
Molecular Formula |
C26H27ClO5 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-hexyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C26H27ClO5/c1-2-3-4-5-7-16-10-20-18-8-6-9-19(18)26(28)32-23(20)13-22(16)29-14-17-11-24-25(12-21(17)27)31-15-30-24/h10-13H,2-9,14-15H2,1H3 |
InChI Key |
CAICKKPQWYJVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC4=C(C=C3Cl)OCO4)OC(=O)C5=C2CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.